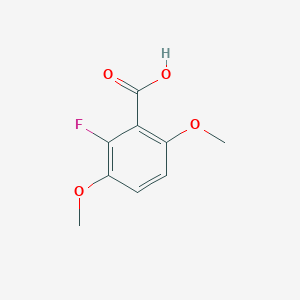

2-Fluoro-3,6-dimethoxybenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-3,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXGHSOLMUAXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296260 | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352306-34-3 | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 3,6 Dimethoxybenzoic Acid and Its Precursors

Strategies for Regioselective Fluorination on Dimethoxybenzoic Acid Scaffolds

The introduction of a fluorine atom onto an aromatic ring, particularly in a specific position relative to existing substituents, requires careful selection of fluorinating agents and reaction conditions. Both nucleophilic and electrophilic methods have been developed to achieve this transformation.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a powerful tool for the synthesis of fluoroarenes, often involving the displacement of a leaving group by a fluoride (B91410) ion. ucla.edu The development of effective nucleophilic fluorination methods has been a focus of research, with various fluoride sources and catalysts being explored to enhance reactivity and selectivity. nih.gov

One strategy involves the use of 1-arylbenziodoxolones as precursors for the synthesis of 2-fluorobenzoic acids. arkat-usa.org This method utilizes fluoride salts in polar aprotic solvents and has been shown to be a convenient, single-step procedure. arkat-usa.org The reactivity of these precursors can be influenced by substituents on the benziodoxole ring, with electron-withdrawing groups like nitro groups leading to higher yields of the corresponding 2-fluorobenzoic acid. arkat-usa.org

The choice of fluoride source is critical for the success of nucleophilic fluorination reactions. Salts such as cesium fluoride (CsF) and potassium fluoride (KF) are commonly used, although their reactivity can be limited by high lattice enthalpies and poor solubility. nih.gov Silver fluoride (AgF) has been shown to be more reactive in some cases. nih.gov The use of tertiary alcohols as a reaction medium has been reported to significantly enhance the reactivity of alkali metal fluorides, such as CsF, in nucleophilic fluorination reactions by promoting the formation of a more reactive, solvated fluoride species. illinois.edu

| Precursor | Fluorinating Agent | Solvent | Conditions | Product | Yield |

| 1-Arylbenziodoxolone | CsF | DMF | 150 °C | 2-Fluorobenzoic acid | Low |

| 5-Nitro-1-arylbenziodoxolone | CsF | DMF | 150 °C | 2-Fluoro-5-nitrobenzoic acid | 89% arkat-usa.org |

| 1-(2-Mesyloxyethyl)naphthalene | Bu4N+F- | tert-Alcohol | Not specified | 1-(2-Fluoroethyl)naphthalene | High illinois.edu |

| 2-Bromo-4-fluorobenzoic acid | Aniline, Cu catalyst | Not specified | 403 K | 4-Fluoro-2-(phenylamino)benzoic acid | Not specified nih.gov |

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers an alternative pathway to organofluorine compounds by reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and effective electrophilic fluorinating agents due to their stability, safety, and economy. wikipedia.org

Prominent examples of N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org The regioselectivity of electrophilic fluorination can be directed by the electronic properties of the substituents on the aromatic ring.

Recent advancements in this area include the use of I(I)/I(III) catalysis for the regioselective fluorination of allenes and dienes. nih.govnih.gov These methods allow for the controlled introduction of fluorine and other functional groups, providing access to highly functionalized products. For instance, a catalysis-based regioselective 1,4-difluorination of dienes has been developed, yielding products with a tertiary C(sp3)−F center. nih.gov

| Substrate | Fluorinating Agent | Catalyst | Key Feature |

| Aryl Grignard/Aryllithium | N-fluoro-o-benzenedisulfonimide (NFOBS) | None | Comparison of reactivity |

| Unactivated allenes | Selectfluor® | 1-iodo-2,4-dimethylbenzene | Highly regioselective fluorination nih.gov |

| Trifluoromethyl substituted 1,3-dienes | Selectfluor® | p-TolI | Regioselective 1,4-difluorination nih.gov |

Development of Controlled Methoxylation Routes for Benzoic Acid Derivatives

The introduction of methoxy (B1213986) groups onto a benzoic acid scaffold requires methods that can control the position of the ether linkage. This is typically achieved through the alkylation of a corresponding hydroxybenzoic acid precursor.

Regioselective Alkylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate group. nih.gov This allows for the subsequent introduction of various electrophiles at this position. A reversal of regioselectivity can be achieved using a different base system (n-BuLi/t-BuOK), providing access to 6-substituted 2-methoxybenzoic acids. nih.gov

Etherification of Hydroxybenzoic Acid Precursors

The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for forming ethers. In the context of synthesizing methoxybenzoic acids, a dihydroxybenzoic acid precursor would first need to be selectively protected before methylation of the desired hydroxyl group.

An alternative approach is the reductive etherification of hydroxybenzaldehydes. This process can utilize "green" solvents like isopropanol, which also acts as a hydrogen transfer reagent, in the presence of a suitable catalyst. osti.gov Zirconium and hafnium complexes have shown catalytic activity in the reductive etherification of vanillin (B372448) and other hydroxybenzaldehydes. osti.gov

The synthesis of dimethoxyarenes can also be achieved from fluoroarene derivatives through nucleophilic aromatic substitution with sodium methoxide. nih.gov This reaction has been shown to provide good to excellent yields of the desired methoxylated products. nih.gov

| Precursor | Reagents | Key Feature | Product |

| 2-Methoxybenzoic acid | s-BuLi/TMEDA | Ortho-metalation at C3 | 3-Substituted-2-methoxybenzoic acid nih.gov |

| 2-Methoxybenzoic acid | n-BuLi/t-BuOK | Metalation at C6 | 6-Substituted-2-methoxybenzoic acid nih.gov |

| Vanillin | Isopropanol, Zr/Hf catalyst | Reductive etherification | Isopropyl vanillyl ether osti.gov |

| Chlorinated mono-fluoroarenes | Sodium methoxide, DMF | Nucleophilic substitution | Methoxyarenes nih.gov |

Convergent and Linear Synthesis Pathways to 2-Fluoro-3,6-dimethoxybenzoic Acid

The synthesis of a polysubstituted aromatic compound like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve the sequential introduction of the fluoro and methoxy groups onto a benzoic acid starting material. The order of these steps would be crucial to ensure the correct regiochemistry. For example, one might start with a dihydroxybenzoic acid, perform a regioselective double methylation, and then introduce the fluorine atom.

The choice between a linear and convergent approach depends on the availability of starting materials, the efficiency of each reaction step, and the ease of purification of the intermediates.

Utilization of Ortho-Directing Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent with high regiocontrol. organic-chemistry.org

The carboxylate group itself can act as a directing group in metalation reactions. For instance, treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgacs.org This approach offers a more direct route to 3-substituted 2-methoxybenzoic acids compared to traditional methods that rely on benzamide (B126) directing groups. organic-chemistry.org The relative directing ability of various functional groups has been studied, with groups like amides and sulfonamides generally being stronger directors than alkoxy groups. harvard.edu

The choice of the organolithium reagent and additives is crucial for achieving the desired regioselectivity. For example, a reversal of regioselectivity is observed when 2-methoxybenzoic acid is treated with n-BuLi/t-BuOK, leading to deprotonation at the 6-position. organic-chemistry.orgacs.org This highlights the subtle interplay of steric and electronic factors, as well as the nature of the organometallic species in solution, in determining the outcome of the reaction.

| Directing Group | Reagent | Position of Metalation | Reference |

| -COOH | s-BuLi/TMEDA | Ortho to -COOH | organic-chemistry.orgacs.org |

| -COOH | n-BuLi/t-BuOK | Ortho to -OCH3 | organic-chemistry.orgacs.org |

| -CONR2 | Alkyllithium | Ortho to -CONR2 | organic-chemistry.org |

| -OCH3 | n-BuLi | Ortho to -OCH3 | harvard.edu |

Sequential Functionalization of Halogenated Aromatic Precursors

The sequential functionalization of halogenated aromatic precursors provides a versatile and powerful approach to constructing complex, polysubstituted benzenes. nih.govacs.org This strategy leverages the differential reactivity of various halogen substituents and their ability to participate in a wide range of transformations, including cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

For instance, a halogen atom can serve as a blocking group or a handle for subsequent elaboration. In the context of synthesizing substituted benzoic acids, a common strategy involves the initial introduction of a halogen, which can then be transformed into other functional groups or used to direct subsequent C-H functionalization reactions. nih.gov The development of mild halogenation methodologies has expanded the scope of this approach to include complex and drug-like molecules. nih.gov

Recent advancements have demonstrated the ability to perform multiple, distinct C-H functionalization reactions in a sequential manner on a single aromatic core. nih.govacs.org For example, aryltriazenes have been employed as directing groups to facilitate Rh(I)-catalyzed hydroacylation, followed by either Rh(III)-catalyzed C-H activation or electrophilic aromatic substitution, allowing for the installation of multiple substituents with high precision. nih.govacs.org This type of sequential catalysis offers a highly efficient route to complex benzene (B151609) derivatives from simple starting materials.

| Precursor Type | Reaction Sequence | Outcome | Reference |

| Halogenated Benzoic Acid | SEAr Halogenation -> Amination | Aminated Benzoic Acid | nih.gov |

| 2-Triazenylbenzaldehyde | Rh(I)-catalyzed Hydroacylation -> Rh(III)-catalyzed C-H Activation | Multifunctionalized Benzene | nih.govacs.org |

| Aryl Halide | Metal-Halogen Exchange -> Electrophilic Quench | Substituted Arene | harvard.edu |

Carboxylation Reactions on Fluorodimethoxybenzene Systems

The introduction of a carboxylic acid group onto a fluorodimethoxybenzene scaffold is a key step in the synthesis of this compound. Several methods exist for the carboxylation of aromatic rings.

One common approach involves the ortho-lithiation of a suitable precursor, followed by quenching with carbon dioxide. The directing effects of the methoxy and fluoro substituents would play a crucial role in determining the site of lithiation. The fluorine atom is known to be a moderate ortho-directing group in metalation reactions. organic-chemistry.org

Another strategy is the oxidation of a corresponding benzaldehyde. For example, 2,3-difluoro-6-methoxybenzaldehyde (B67421) can be oxidized to 2,3-difluoro-6-methoxybenzoic acid using potassium hydroxide (B78521) and hydrogen peroxide. google.com This method is reported to produce the product with high yield and purity. google.com

More recently, methods for the direct carboxylation of C-H bonds using CO2 have been developed, often employing transition metal catalysts. rsc.orgresearchgate.net While still an area of active research, these methods hold promise for more direct and atom-economical syntheses. Additionally, enzymatic carboxylation has emerged as a highly regioselective method for the synthesis of hydroxybenzoic acids, although its application to fluorinated and methoxylated substrates is less explored. researchgate.net

| Substrate | Reagents | Product | Reference |

| 2,3-difluoro-6-methoxy-benzaldehyde | 1. KOH, H2O2; 2. HCl | 2,3-difluoro-6-methoxybenzoic acid | google.com |

| Aryl(hetaryl) terminal alkynes | CO2, CsF, trimethylsilylacetylene | Functionalized propiolic acids | researchgate.net |

| Phenol (B47542) derivatives | Benzoic acid (de)carboxylases, CO2 | o-hydroxybenzoic acid derivatives | researchgate.net |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. For the synthesis of this compound and its precursors, several factors must be considered.

Solvent choice can significantly impact reaction rates, selectivity, and ease of workup. For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity and is considered a "greener" solvent than more traditional choices like dichloromethane (B109758) or benzene. scielo.br

The nature and stoichiometry of reagents are also critical. In directed ortho-metalation, the choice of organolithium reagent and the presence of additives like TMEDA can dramatically alter the regioselectivity. organic-chemistry.orgacs.org Similarly, in catalytic reactions, the catalyst loading, choice of ligands, and the presence of co-catalysts or additives can all influence the outcome. mdpi.com

Reaction time and temperature are key parameters that need to be optimized. Shorter reaction times are generally preferred for scalability. In the synthesis of dihydrobenzofuran neolignans, it was found that the reaction time could be significantly reduced from 20 to 4 hours without a major impact on conversion and selectivity. scielo.br Temperature control is also crucial, as side reactions can become more prevalent at higher temperatures, leading to lower yields and more complex purification procedures.

Chemo- and Regioselectivity Challenges in the Synthesis of Polysubstituted Benzoic Acids

The synthesis of polysubstituted benzoic acids like this compound is often complicated by challenges related to chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs on the aromatic ring.

In molecules with multiple potential reaction sites, achieving high selectivity can be difficult. For example, in the rhodium-catalyzed annulation of meta-methoxy benzoic acid with alkynes, a mixture of 5- and 7-substituted regioisomers is often obtained. mdpi.com The ratio of these isomers can be influenced by the nature of the catalyst, the supporting ligand, and the alkyne itself, highlighting the subtle interplay of steric and electronic effects. mdpi.com DFT calculations have suggested that weak non-covalent interactions between the methoxy group and the supporting ligand can play a role in directing the regioselectivity. mdpi.com

The directing group strategy in ortho-metalation is a powerful tool for controlling regioselectivity, but the relative directing ability of different substituents must be carefully considered. harvard.edustrath.ac.uk When multiple directing groups are present, the site of metalation is typically directed by the strongest directing group. harvard.edu However, competition between directing groups can lead to mixtures of products.

Furthermore, the inherent reactivity of the substituents themselves can pose chemoselectivity challenges. For example, during a carboxylation step, other functional groups in the molecule may be sensitive to the reaction conditions. Similarly, in cross-coupling reactions, the desired C-C or C-heteroatom bond formation must compete with potential side reactions such as homocoupling or reduction of the starting materials.

Overcoming these challenges often requires a careful selection of reagents, catalysts, and reaction conditions. The development of new catalytic systems with enhanced selectivity is an ongoing area of research in organic synthesis. nih.gov

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural features of 2-Fluoro-3,6-dimethoxybenzoic acid make it an ideal starting material for the synthesis of elaborate organic compounds. The fluorine atom can act as a handle for certain coupling reactions or as a modulator of biological activity, while the methoxy (B1213986) groups can be retained or selectively cleaved to reveal reactive hydroxyl groups.

While the direct application of this compound in the construction of polycyclic aromatic systems is not extensively documented in readily available literature, the principles of aromatic chemistry suggest its potential utility. The synthesis of polycyclic aromatic hydrocarbons often involves intramolecular cyclization reactions, such as Friedel-Crafts acylations, where a carboxylic acid or its derivative is used to form a new ring. For instance, the synthesis of methoxy-substituted dibenzofluorene (B14450075) derivatives has been achieved through methods involving alkylation, cyclodehydration, and aromatization, demonstrating a powerful strategy for preparing complex polycyclic systems from substituted aromatic precursors nih.gov. The presence of the fluoro and dimethoxy substituents on the benzoic acid could be leveraged to direct such cyclizations and to functionalize the resulting polycyclic core.

The field of asymmetric synthesis, which focuses on the stereoselective preparation of chiral molecules, has benefited from the use of fluorinated building blocks. Fluorine's unique properties can influence the conformational preferences of molecules, thereby impacting the stereochemical outcome of a reaction. While specific examples detailing the use of this compound as a chiral auxiliary or a direct precursor in a catalytic asymmetric reaction are not prominently reported, the broader context of asymmetric synthesis of fluorinated compounds is well-established. For example, the enantioselective synthesis of fluoro-dihydroquinazolones and -benzooxazinones has been accomplished through asymmetric fluorocyclization reactions, highlighting the importance of fluorine in directing stereoselective transformations nih.gov. The development of new asymmetric tandem reactions has also led to the creation of enantiomerically enriched fluorinated heterocycles nih.gov. These examples underscore the potential for a strategically functionalized molecule like this compound to be employed in the asymmetric synthesis of complex, high-value molecules.

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Fluorinated benzoic acids are recognized as valuable synthons for the preparation of a wide array of heterocyclic systems.

The synthesis of nitrogen-containing heterocycles is a major focus of synthetic organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds clockss.orgscbt.com. Fluoroarenes, including fluorinated benzoic acids, are considered promising starting materials for constructing benzannulated nitrogen-containing heterocycles google.com. The presence of a fluorine atom can facilitate nucleophilic aromatic substitution reactions, which are a cornerstone of many heterocyclic synthesis strategies. Although direct and detailed synthetic routes starting from this compound are not widely published, the general principle of using fluorinated precursors for the synthesis of nitrogen heterocycles is a well-established and powerful approach in modern synthetic chemistry nih.gov.

Similar to nitrogen heterocycles, oxygen-containing ring systems are integral components of many natural products and synthetic compounds with significant biological properties. The synthesis of such systems can often be achieved through intramolecular cyclization reactions involving a carboxylic acid and a suitably positioned hydroxyl group. While specific literature detailing the conversion of this compound into oxygen-containing heterocycles is sparse, the potential for such transformations is evident. The methoxy groups on the ring could be selectively demethylated to reveal phenol (B47542) functionalities, which could then participate in cyclization reactions to form benzofuranones or related structures. The stereoselective synthesis of fluorine-bearing benzooxazinones has been achieved through asymmetric fluorocyclization, demonstrating a pathway for creating chiral oxygen-containing heterocycles from fluorinated precursors nih.gov.

Design and Synthesis of Novel Molecular Scaffolds

The development of novel molecular scaffolds is a critical endeavor in drug discovery and materials science, as it provides access to new chemical space and potentially new functionalities. The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of new molecular frameworks. The combination of a fluorine atom, two methoxy groups, and a carboxylic acid on a single aromatic ring offers multiple points for diversification and the introduction of complexity. While specific, named molecular scaffolds derived directly from this compound are not widely reported, the principles of scaffold-based drug design suggest its potential as a valuable starting material for creating libraries of novel compounds for biological screening.

Integration into More Elaborate Chemical Structures via Coupling Reactions

A thorough review of scientific literature and chemical databases did not yield specific examples of "this compound" being directly utilized in coupling reactions to form more elaborate chemical structures. While fluorinated and methoxy-substituted benzoic acids are valuable building blocks in organic synthesis, detailed research findings specifically documenting the participation of this compound in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations could not be located.

The reactivity of related substituted benzoic acids in such transformations is well-established. Generally, the carboxylic acid moiety can be converted to other functional groups, or the aromatic ring can be functionalized via reactions at the carbon-halogen bond or through C-H activation. However, without specific studies on this compound, any discussion of its potential reactivity in coupling reactions would be speculative and fall outside the scope of this review.

Consequently, no data tables detailing specific reaction conditions, catalysts, or the resulting complex molecules for this particular compound can be provided. Further research would be necessary to explore and document the synthetic utility of this compound as a substrate in modern cross-coupling methodologies.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Characterization

Vibrational Spectroscopy Studies (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of molecules. These methods measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and its intermolecular interactions.

The vibrational spectrum of 2-Fluoro-3,6-dimethoxybenzoic acid is characterized by distinct bands corresponding to its constituent functional groups: a carboxylic acid, two methoxy (B1213986) groups, and a substituted benzene (B151609) ring.

Carboxylic Acid Group: The most prominent vibrations for the carboxyl group are the C=O stretching and the O-H stretching modes. The carbonyl (C=O) stretch is expected to appear as a strong band in the FTIR spectrum, typically in the region of 1700-1730 cm⁻¹, characteristic of aromatic carboxylic acids.

Hydroxyl Group: The hydroxyl (O-H) stretch gives rise to a very broad and intense absorption band in the FTIR spectrum, usually centered in the 2500-3300 cm⁻¹ range, which is a hallmark of the hydrogen-bonded dimeric structure common in carboxylic acids.

Methoxy Groups: The methoxy groups (-OCH₃) are identified by their characteristic C-H stretching vibrations just below 3000 cm⁻¹ and, more definitively, by the strong C-O (aryl-O and O-methyl) stretching bands, typically found in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C ring stretching modes in the 1600-1450 cm⁻¹ region, and various in-plane and out-of-plane C-H bending modes in the fingerprint region (below 1300 cm⁻¹).

Carbon-Fluorine Bond: The C-F stretching vibration is expected to produce a strong band in the infrared spectrum, typically in the 1300-1100 cm⁻¹ range. Its exact position is influenced by the other substituents on the aromatic ring.

Theoretical calculations based on density functional theory (DFT) for similarly substituted benzoic acids have been used to assign vibrational frequencies with high accuracy. nih.gov A complete vibrational assignment is achieved by analyzing the potential energy distribution (PED), which correlates the observed spectral bands to specific molecular motions. nih.govnih.gov

| Predicted Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity (FTIR/Raman) |

|---|---|---|---|

| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Strong, Broad / Weak |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium / Strong |

| 2980-2850 | C-H (Methoxy) | Stretching | Medium / Medium |

| 1730-1700 | C=O (Carboxylic Acid) | Stretching | Very Strong / Medium |

| 1610-1580 | C=C (Aromatic) | Ring Stretching | Strong / Strong |

| 1480-1440 | C=C (Aromatic) | Ring Stretching | Medium / Strong |

| 1300-1100 | C-F | Stretching | Strong / Weak |

| 1250-1200 | C-O (Aryl-OCH₃) | Asymmetric Stretching | Strong / Medium |

| 1050-1000 | C-O (H₃C-O) | Symmetric Stretching | Strong / Medium |

In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This dimerization significantly influences the vibrational spectra. The most direct evidence is the substantial red-shift and broadening of the O-H stretching band. nih.gov For dimeric this compound, this band is expected to be very broad, spanning from 2500 cm⁻¹ to 3300 cm⁻¹, and may show some substructure. The C=O stretching frequency is also affected, typically shifting to a lower wavenumber compared to the monomeric form due to the weakening of the carbonyl bond upon hydrogen bond formation. Studies on related fluorinated benzoic acids have confirmed that the strong, doubly hydrogen-bonded interface of the dimer system is well-demonstrated by the red shift in the O-H stretching frequency. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides additional, highly specific information.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the following signals are expected:

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically above 10 ppm, due to the acidic nature of the proton. Its chemical shift can be concentration and solvent dependent.

Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 4 and 5. They are not chemically equivalent and are expected to appear as two distinct signals in the aromatic region (typically 6.5-8.0 ppm). These protons will exhibit coupling to each other (ortho-coupling, ³JHH) and potentially smaller couplings to the fluorine atom.

Methoxy Protons (-OCH₃): Two sharp singlets are expected for the two non-equivalent methoxy groups, likely in the range of 3.8-4.2 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|

| >10.0 | -COOH | Broad Singlet | 1H |

| 7.0 - 7.5 | Ar-H (H5) | Doublet of Doublets | 1H |

| 6.8 - 7.2 | Ar-H (H4) | Doublet of Doublets | 1H |

| 3.9 - 4.2 | -OCH₃ (C6) | Singlet | 3H |

| 3.8 - 4.1 | -OCH₃ (C3) | Singlet | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear at a low field, typically between 165-175 ppm. docbrown.info

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons due to the unsymmetrical substitution pattern. The carbons directly attached to the electronegative fluorine and oxygen atoms (C2, C3, C6) will show characteristic shifts. The carbon bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF). Other carbons will also show smaller C-F couplings.

Methoxy Carbons (-OCH₃): Two distinct signals are expected for the two methoxy carbons, typically in the 55-65 ppm range.

| Predicted Chemical Shift (δ, ppm) | Assignment | Note |

|---|---|---|

| 165-175 | -COOH | Carbonyl carbon |

| 155-165 | C2 | Directly bonded to F (large ¹JCF coupling) |

| 150-160 | C6 | Directly bonded to OCH₃ |

| 145-155 | C3 | Directly bonded to OCH₃ |

| 120-130 | C4 / C5 | Aromatic CH |

| 110-120 | C1 | Attached to COOH |

| 55-65 | -OCH₃ | Two distinct signals expected |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide range of chemical shifts. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on an aromatic ring, the chemical shift is typically observed between -100 and -140 ppm relative to a CFCl₃ standard. colorado.edu The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-C5), which is a three-bond coupling (³JFH). This coupling provides definitive evidence for the relative positions of the fluorine and hydrogen atoms on the ring. thermofisher.com

| Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling |

|---|---|---|

| -100 to -140 | Doublet of Doublets or Multiplet | Coupling to aromatic protons (primarily H5) |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for "this compound" corresponding to the requested advanced analytical methodologies could not be located. The required research findings for Two-Dimensional NMR (COSY, HMQC, HMBC), Solid-State NMR for polymorphic studies, Single Crystal X-ray Diffraction, and High-Resolution Mass Spectrometry for this specific compound are not present in the public domain.

Therefore, it is not possible to generate the detailed, data-rich article as per the provided outline and content inclusions for "this compound". Information is available for structurally similar compounds, but per the strict instructions to focus solely on the specified molecule, this information cannot be used.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of compounds by fragmenting precursor ions and analyzing the resulting product ions. For this compound, MS/MS provides valuable information for confirming its molecular structure and differentiating it from isomers. nih.govurl.edunih.gov The fragmentation process is typically initiated after ionization, commonly through electrospray ionization (ESI), which can produce protonated molecules [M+H]+ or deprotonated molecules [M-H]- in positive and negative ion modes, respectively.

In the positive ion mode, the protonated molecule of this compound would be subjected to collision-induced dissociation (CID). The fragmentation pathways of benzoic acid derivatives are well-studied and often involve characteristic losses of small neutral molecules. nih.govurl.edu For this specific compound, key fragmentation events would likely include:

Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids, especially when an ortho substituent can participate in a neighboring group effect. nih.govurl.edu

Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can lose CO.

Loss of a Methyl Radical (•CH₃): Fragmentation of the methoxy groups can occur through the loss of a methyl radical.

Loss of Formaldehyde (CH₂O): A rearrangement process can lead to the elimination of formaldehyde from a methoxy group.

In negative ion mode, the deprotonated molecule would undergo fragmentation. Common pathways include the loss of carbon dioxide (CO₂) and subsequent fragmentation of the resulting anion. The specific substitution pattern on the aromatic ring significantly influences the relative abundance of the fragment ions, allowing for detailed structural characterization.

A hypothetical fragmentation pattern for the [M-H]⁻ ion of this compound is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 199.05 | 184.03 | •CH₃ | Deprotonated ion after loss of a methyl radical from a methoxy group. |

| 199.05 | 155.04 | CO₂ | Anion formed by the loss of carbon dioxide from the carboxylate group. |

| 155.04 | 140.02 | •CH₃ | Subsequent loss of a methyl radical from the m/z 155.04 fragment. |

This table is illustrative and based on general fragmentation patterns of substituted benzoic acids.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is critical for ensuring the quality of the compound in research and pharmaceutical applications. ekb.eg A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of benzoic acid derivatives. ekb.eg

Method development involves the systematic optimization of several parameters to achieve adequate separation of the target compound from any impurities or related substances. europa.eu Key parameters include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity.

The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. ekb.eg Detection is typically performed using a UV detector, with the wavelength set to a maximum absorbance of the analyte for optimal sensitivity.

A representative HPLC method for the analysis of a similar compound, 2,4,6-Trifluorobenzoic acid, utilized a Zorbax SB-Aq column with a gradient mixture of 0.1% triethylamine in water and a mixture of acetonitrile, methanol (B129727), and water, with detection at 205 nm. ekb.eg A similar approach could be adapted for this compound.

Below is a table outlining a potential set of parameters for an HPLC method for this compound.

| Parameter | Condition |

| Stationary Phase (Column) | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. researchgate.net However, this compound is a non-volatile compound due to the polar carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis.

A common derivatization method for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar ester. Methylation to form the corresponding methyl ester is a frequent choice. This can be achieved using various reagents, such as diazomethane, or by heating with methanol in the presence of an acid catalyst. Another effective method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each component, providing both qualitative and quantitative information. The mass spectrum of the derivatized this compound will show a molecular ion corresponding to the derivative and a characteristic fragmentation pattern that can be used for identification.

The table below outlines a potential GC-MS method for the analysis of the methyl ester derivative of this compound.

| Parameter | Condition |

| Derivatization Agent | Methanolic HCl |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-500 m/z |

This table provides a typical set of conditions that would need to be optimized for the specific application.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 3,6 Dimethoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study of 2-Fluoro-3,6-dimethoxybenzoic acid would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to achieve this.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of the molecular electrostatic potential (MEP), which illustrates the charge distribution and is crucial for predicting how the molecule would interact with other molecules. The MEP map would likely show negative potential (red and yellow areas) around the oxygen atoms of the carboxylic and methoxy (B1213986) groups and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms.

Illustrative Data Table for Optimized Geometric Parameters of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 | C2 | - | - | ~1.40 Å |

| Bond Length | C2 | F | - | - | ~1.35 Å |

| Bond Length | C1 | C(O)OH | - | - | ~1.49 Å |

| Bond Angle | C1 | C2 | C3 | - | ~120° |

| Dihedral Angle | C2 | C1 | C(O) | O | ~0° or ~180° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual calculated values would be specific to the computational method and basis set used.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of spectral bands. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretch, C-O stretches of the methoxy groups, and various aromatic C-H and C-C vibrations. Theoretical calculations can be instrumental in understanding the complex vibrational modes in the fingerprint region of the spectrum.

Illustrative Data Table for Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch (Carboxylic Acid) | ~3500 | High | Low |

| C=O Stretch (Carboxylic Acid) | ~1750 | Very High | Medium |

| Aromatic C-H Stretch | ~3100 | Medium | High |

| C-F Stretch | ~1250 | High | Low |

| Asymmetric C-O-C Stretch (Methoxy) | ~1200 | High | Medium |

| Symmetric C-O-C Stretch (Methoxy) | ~1050 | Medium | High |

Note: The data in this table is illustrative. The calculated frequencies are typically scaled to better match experimental values.

Analysis of Molecular Orbitals and Reactivity Indices

The electronic properties and reactivity of this compound can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. Local reactivity can be predicted using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. For this compound, this analysis would pinpoint which atoms are most likely to participate in chemical reactions.

Prediction of Conformational Preferences and Energy Landscapes

The presence of rotatable bonds, such as those associated with the carboxylic acid and methoxy groups, means that this compound can exist in different conformations. DFT calculations can be used to explore the conformational energy landscape of the molecule. This involves systematically rotating the dihedral angles of the flexible groups and calculating the energy of each resulting conformation.

Molecular Dynamics (MD) Simulations

While DFT calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics simulations can be used to study the behavior of a molecule in a condensed phase, such as in a solvent.

Investigation of Solution-Phase Behavior and Solvent Effects

MD simulations would model the interactions between a this compound molecule and a large number of explicit solvent molecules (e.g., water, ethanol) over a period of time. This allows for the investigation of how the solvent influences the molecule's conformation and dynamics.

Key insights from MD simulations would include the structure of the solvation shell around the molecule, identifying which parts of the molecule interact most strongly with the solvent. For example, the carboxylic acid group would be expected to form strong hydrogen bonds with protic solvents. The simulations could also reveal how the solvent affects the conformational equilibrium of the methoxy groups and the carboxylic acid group. This information is vital for understanding the molecule's behavior in realistic chemical environments.

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular behavior and predicting chemical properties, specific studies focusing on this particular molecule, as outlined in the requested advanced topics, have not been identified in publicly accessible research databases.

The specified areas of inquiry, including detailed studies on self-association in solution, mechanistic modeling of reaction pathways, quantitative structure-reactivity relationships, and predictions of synthetic accessibility, represent a sophisticated level of chemical analysis. Such research is crucial for understanding the nuanced behavior of a compound and for its potential application in various fields, including materials science and drug discovery.

Currently, there are no specific published studies detailing the following for this compound:

Studies of Self-Association and Intermolecular Interactions in Solution: Research into how molecules of this compound interact with each other in a solvent environment is not available. These studies are fundamental to understanding its solubility, aggregation behavior, and macroscopic properties.

Mechanistic Studies through Computational Modeling: There is a lack of research on the reaction mechanisms involving this compound. This includes the characterization of transition states and the determination of energy profiles for its chemical transformations, which are vital for optimizing reaction conditions and predicting product formation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies: No QSRR models have been developed specifically for this compound. These models are used to correlate a molecule's structural features with its chemical reactivity, providing predictive insights.

Prediction of Synthetic Accessibility and Reaction Outcomes: While general methods for predicting synthetic accessibility exist, a specific application or tailored model for this compound has not been reported. mdpi.comnih.govrogue-scholar.org Such predictions are invaluable for planning efficient synthetic routes. mdpi.comnih.govrogue-scholar.org

The absence of this specific research indicates that the detailed computational and theoretical characterization of this compound is a novel area for exploration. Future research in these specific areas would be necessary to build a comprehensive scientific understanding of this compound.

Derivatives and Analogues of 2 Fluoro 3,6 Dimethoxybenzoic Acid

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, and Acid Chlorides)

The carboxylic acid moiety of 2-Fluoro-3,6-dimethoxybenzoic acid is a versatile functional group that can be readily converted into other functionalities such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis, providing intermediates for a wide array of further reactions.

Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed to produce the corresponding esters. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield methyl 2-fluoro-3,6-dimethoxybenzoate and ethyl 2-fluoro-3,6-dimethoxybenzoate, respectively.

Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or by using coupling agents. The reaction of 2-Fluoro-3,6-dimethoxybenzoyl chloride with a primary or secondary amine would lead to the formation of the corresponding N-substituted amide. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can directly facilitate the condensation of the carboxylic acid with an amine.

The preparation of the acid chloride, 2-Fluoro-3,6-dimethoxybenzoyl chloride, is typically accomplished by treating the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive acyl chlorides are valuable precursors for the synthesis of esters and amides, often providing higher yields and milder reaction conditions compared to direct condensation methods. Recent advancements have also explored the direct synthesis of acyl fluorides from carboxylic acids using reagents like 2-(Trifluoromethylthio)benzothiazolium triflate, which can then be used for acylation reactions. beilstein-journals.org

Preparation of Aromatic Ring-Modified Analogues

Modification of the aromatic core of this compound allows for the exploration of a wider chemical space and the fine-tuning of the molecule's properties.

Introduction of Additional Halogens or Alkoxy Groups

The introduction of additional substituents onto the aromatic ring can be achieved through various electrophilic aromatic substitution reactions. However, the existing electron-donating methoxy (B1213986) groups and the electron-withdrawing fluorine atom and carboxylic acid group will direct incoming electrophiles to specific positions. For instance, nitration followed by reduction and diazotization can be a route to introduce other functional groups.

The synthesis of related compounds with different substitution patterns, such as 2,3-difluoro-6-methoxybenzoic acid, has been achieved from 2,3-difluoro-6-methoxy-benzaldehyde through oxidation. google.com Similarly, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid has been reported from 2,4-difluoro-3-chlorobenzoic acid. researchgate.net The replacement of a fluorine atom with a methoxy group is also a known transformation in fluoroarene chemistry, which could be applied to synthesize dimethoxylated derivatives. nih.gov

Arylation and Alkylation of the Aromatic Core

The aromatic core of this compound and its derivatives can be functionalized through cross-coupling reactions to introduce aryl or alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for this purpose. These reactions typically require the presence of a halide or triflate on the aromatic ring to react with an organoboron or organotin reagent, respectively.

For example, if a bromo or iodo substituent were present on the aromatic ring of a this compound derivative, it could readily participate in Suzuki coupling with a variety of aryl or vinyl boronic acids to generate arylated analogues. nih.gov

Systematic Investigation of Structure-Reactivity Relationships in Derivatives (excluding biological activity)

The systematic modification of the structure of this compound allows for a detailed investigation of how different substituents influence the chemical reactivity of the molecule.

Electronic Effects of Substituents on Chemical Transformations

The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the reactivity of the molecule in various chemical transformations. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). Conversely, the methoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant. The carboxylic acid group is deactivating and meta-directing in electrophilic aromatic substitution reactions.

These competing electronic effects influence the electron density at different positions on the aromatic ring, thereby affecting the regioselectivity and rate of reactions such as electrophilic aromatic substitution. For example, the interplay between the activating methoxy groups and the deactivating fluorine and carboxyl groups will dictate the position of any further substitution on the ring. The fluorine atom's ability to act as a moderate π-electron-donating group through resonance can sometimes lead to unexpected reactivity in electrophilic aromatic substitutions. researchgate.net

Steric Hindrance Effects on Reactivity

The spatial arrangement of the substituents on the aromatic ring can significantly impact the reactivity of the this compound core. The presence of the relatively bulky methoxy groups ortho to the fluorine atom and the carboxylic acid group can create steric hindrance around these reactive sites.

This steric crowding can influence the accessibility of reagents to the carboxylic acid group, potentially affecting the rates of esterification and amidation reactions. For reactions occurring on the aromatic ring itself, the steric bulk of the existing substituents can direct incoming groups to less hindered positions. For instance, in reactions involving ortho-lithiation, the directing effect of a substituent can be overridden by steric hindrance from adjacent groups. The importance of steric hindrance is a well-documented factor in the reactivity of substituted benzoic acids. orgsyn.org

Emerging Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes (Green Chemistry Principles)

The traditional synthesis of related compounds, such as 2,6-dimethoxybenzoic acid, has often involved harsh reagents and solvents like dimethyl formamide (B127407) or triethylamine, leading to violent reactions, significant byproduct formation, and low yields. google.com In response, the principles of green chemistry are being explored to develop more sustainable synthetic pathways. This involves a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Research in this area for compounds analogous to 2-Fluoro-3,6-dimethoxybenzoic acid is moving towards the use of more environmentally friendly solvents and catalysts. google.com For instance, a patented method for synthesizing 2,6-dimethoxybenzoic acid utilizes toluene (B28343) as a solvent and a specific catalyst system, which results in a gentler reaction and higher yield. google.com Future research will likely adapt these principles for the synthesis of the fluorinated title compound, focusing on atom economy and the use of renewable resources.

Table 1: Comparison of Synthetic Route Principles

| Feature | Traditional Synthesis Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Dimethyl formamide (DMF), Triethylamine | Toluene, Water, Supercritical CO₂ (potential) |

| Catalysts | Often stoichiometric or less efficient catalysts | Highly active, selective, and recyclable catalysts |

| Reaction Conditions | Often high temperatures and pressures, violent reactions | Milder reaction conditions, reduced energy consumption |

| Byproducts | Higher volume of hazardous byproducts | Minimized byproduct formation |

| Yield & Purity | Often lower yields requiring extensive purification | Higher yields and improved product purity |

Application of Flow Chemistry for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. In a flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers significant advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at temperatures and pressures that would be hazardous in a batch reactor.

While specific flow synthesis methods for this compound are not yet published, the successful application of flow chemistry to synthesize other complex molecules, such as 6-monoamino-6-monodeoxy-β-cyclodextrin and various glycosyl acetates, demonstrates its vast potential. nih.govbeilstein-journals.org The synthesis of the cyclodextrin (B1172386) derivative, for example, involved coupling multiple reaction steps (monotosylation, azidation, and reduction) into a semi-continuous flow system, resulting in a safer and faster process. beilstein-journals.org Applying this technology to the synthesis of this compound could lead to a highly intensified process, enabling on-demand production with higher purity and consistency.

Catalyst Design and Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis, enabling reactions with high selectivity and efficiency that would otherwise be difficult or impossible. For transformations involving this compound, whether in its synthesis or its subsequent use as a building block, the design of novel catalysts is a key research frontier.

Research into the synthesis of related methoxyarenes from fluoroarene precursors has shown the efficacy of nucleophilic aromatic substitution reactions facilitated by specific reagents. nih.gov Building on this, the development of advanced catalysts, such as palladium, copper, or nickel-based systems, could offer unprecedented control over reactions involving this compound. These catalysts could be designed to selectively activate specific C-H or C-F bonds, allowing for precise functionalization of the aromatic ring.

Table 2: Potential Catalytic Systems and Their Applications

| Catalyst Type | Potential Application | Targeted Improvement |

|---|---|---|

| Palladium-based Catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of new carbon-carbon bonds at specific positions. |

| Copper-based Catalysts | Ullmann-type couplings, aminations | Introduction of nitrogen, oxygen, or sulfur-containing functional groups. |

| Nickel-based Catalysts | Reductive couplings, C-O bond activation | Cost-effective alternative to palladium for various cross-coupling reactions. |

| Organocatalysts | Asymmetric transformations | Enantioselective synthesis of chiral derivatives. |

Theoretical Prediction of Novel Reactivity Patterns and Synthetic Applications

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental work. By using methods like Density Functional Theory (DFT), researchers can calculate the electronic structure, molecular orbitals, and electrostatic potential surface of this compound.

These theoretical predictions can reveal crucial insights into the molecule's reactivity. For example, they can identify the most likely sites for electrophilic or nucleophilic attack, predict the stability of reaction intermediates, and model the transition states of potential reactions. This knowledge can accelerate the discovery of novel synthetic applications by allowing chemists to design experiments that are more likely to succeed. Furthermore, theoretical studies can help to understand and predict the outcomes of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for designing materials with specific properties. nih.gov

Exploration of Supramolecular Assembly based on Hydrogen Bonding and Pi-Stacking Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. For this compound, the key interactions governing its self-assembly are hydrogen bonding and π-π stacking. rsc.orgnih.gov

The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions that can lead to the formation of dimers or extended chains. nih.gov The aromatic ring, with its electron-donating methoxy (B1213986) groups and electron-withdrawing fluorine atom, participates in π-π stacking. The interplay between these forces is complex; studies on similar fluorinated aromatic systems have shown that hydrogen bonding can often be the dominant organizing force, even in the presence of potential π-stacking arrangements. nih.govrsc.orgresearchgate.net

By understanding and controlling these interactions, it may be possible to design novel crystalline materials, liquid crystals, or gels based on this compound with tailored electronic or physical properties.

Table 3: Functional Groups and Their Roles in Supramolecular Assembly

| Functional Group | Potential Non-Covalent Interaction(s) | Role in Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor & Acceptor) | Primary driver for forming dimers, chains, and networks. nih.gov |

| Aromatic Ring | π-π Stacking | Contributes to the packing of molecules in the solid state. |

| Methoxy Groups (-OCH₃) | Hydrogen Bonding (Acceptor), van der Waals | Modulates electronic properties of the ring, can participate in weak H-bonds. |

| Fluorine Atom (-F) | Weak Hydrogen Bonding, Halogen Bonding | Influences the electronic nature of the aromatic ring, affecting π-stacking strength. nih.gov |

Q & A

Q. Basic Research Focus

- High-Resolution Mass Spectrometry (HRMS): Determines molecular weight and fragmentation patterns (e.g., NIST data for fluorinated benzoic acids shows characteristic peaks for fluorine isotopes) .

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves methoxy and aromatic proton signals.

- HPLC with UV/Vis Detection: Validates purity, as demonstrated in purification protocols for structurally similar fluorinated benzoic acids .

What strategies resolve contradictory data in crystallographic studies of halogenated benzoic acids?

Advanced Research Focus

Crystallographic challenges arise from weak electron density due to partial fragment occupancy. Brominated analogs (e.g., 3-bromo-2,6-dimethoxybenzoic acid) have been used to overcome this via anomalous scattering to unambiguously locate halogen atoms. Automated data collection (e.g., AutoDrug at SSRL) and density modification tools (e.g., PHENIX) improve model accuracy. For fluorine-containing compounds, synchrotron radiation enhances resolution .

How can low-yield synthesis of derivatives be optimized?

Advanced Research Focus

Low yields (e.g., ~25% in difluorophenol derivatives) may stem from competing side reactions. Strategies include:

- Temperature Control: Lower temperatures reduce decomposition.

- Catalyst Screening: Pd-based catalysts improve coupling efficiency.

- Protecting Groups: Temporarily block reactive sites (e.g., methyl ester protection of carboxylic acids during fluorination) .

How does fluorine substitution affect electronic properties and biological activity?

Advanced Research Focus

Fluorine’s electronegativity alters the compound’s electronic profile, increasing oxidative stability and membrane permeability. In enzyme inhibition studies, fluorine’s size mimics hydroxyl groups, enabling competitive binding. Computational methods (e.g., DFT calculations) quantify charge distribution, while in vitro assays (e.g., IC₅₀ measurements) correlate substituent positions with activity .

What role does this compound play in fragment-based drug discovery (FBDD)?

Advanced Research Focus

Halogenated benzoic acids are valuable FBDD fragments due to their ability to probe protein surface pockets. For example, 3-bromo-2,6-dimethoxybenzoic acid binds to HIV-1 protease flap sites, guiding the design of allosteric inhibitors. Fluorinated analogs can similarly map binding pockets via X-ray crystallography and structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.